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molecular formula C11H10O3 B8648353 2-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 137215-31-7

2-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No. B8648353
M. Wt: 190.19 g/mol
InChI Key: ONHNMNPBYPHXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05169838

Procedure details

A suspension of 6.5 g (21.5.10-3 mol) of 2-ethyl-7-(1-oxopropoxy)-3-(1-oxopropyl)-4H-1benzopyran-4-one and 5 g (47.403 mol) of sodium carbonate in 65 ml of water is kept at a temperature of 150° C. for 9 hours. The reaction mixture is hydrolyzed with a 1N solution of hydrochloric acid. The product is extracted with ethyl acetate. After purification by chromatography on silica gel using an ether/methylene chloride mixture (1/2 v/v) as the eluent, 2.45 g (yield: 61%) of the expected product are obtained.
Name
2-ethyl-7-(1-oxopropoxy)-3-(1-oxopropyl)-4H-1benzopyran-4-one
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ether methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[O:4][C:5]2[CH:17]=[C:16]([O:18]C(=O)CC)[CH:15]=[CH:14][C:6]=2[C:7](=[O:13])[C:8]=1C(=O)CC)[CH3:2].C(=O)([O-])[O-].[Na+].[Na+].Cl.CCOCC.C(Cl)Cl>O>[CH2:1]([C:3]1[O:4][C:5]2[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:6]=2[C:7](=[O:13])[CH:8]=1)[CH3:2] |f:1.2.3,5.6|

Inputs

Step One
Name
2-ethyl-7-(1-oxopropoxy)-3-(1-oxopropyl)-4H-1benzopyran-4-one
Quantity
6.5 g
Type
reactant
Smiles
C(C)C=1OC2=C(C(C1C(CC)=O)=O)C=CC(=C2)OC(CC)=O
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ether methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C(C)C=1OC2=C(C(C1)=O)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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